molecular formula C27H42ClN5O4 B608071 Imarikiren hydrochloride CAS No. 1202269-24-6

Imarikiren hydrochloride

Cat. No.: B608071
CAS No.: 1202269-24-6
M. Wt: 536.1 g/mol
InChI Key: PUXOYQIZZIWCHH-NSLUPJTDSA-N
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Scientific Research Applications

Imarikiren hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Imarikiren hydrochloride works by directly inhibiting renin, a key enzyme in the RAAS . By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby disrupting the RAAS pathway and helping to control blood pressure .

Safety and Hazards

Imarikiren hydrochloride has been found to be safe and well-tolerated in clinical trials . In a study evaluating the pharmacokinetics and safety of a single oral dose of Imarikiren in subjects with renal or hepatic impairment, no deaths or serious adverse events were observed . All adverse events were mild or moderate in intensity .

Future Directions

The findings from clinical trials suggest that further clinical development of a once-daily Imarikiren regimen is warranted . The drug has shown promise in the treatment of hypertension, kidney diseases, and heart failure, and its efficacy is being investigated not only in acute treatment of hypertensive emergencies and acute heart failure, but also for blood pressure control and cardioprotection during dialysis .

Preparation Methods

The synthetic routes and reaction conditions for imarikiren hydrochloride are not extensively detailed in the available literature. it is known that the compound is available as an injection, which is unusual for such a drug . The industrial production methods likely involve standard pharmaceutical synthesis techniques, including the preparation of the hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Imarikiren hydrochloride primarily functions as a direct renin inhibitor, targeting the renin-angiotensin-aldosterone system (RAAS). The types of reactions it undergoes include:

    Oxidation and Reduction: These reactions are common in the metabolic pathways of many pharmaceutical compounds.

    Substitution Reactions: These may occur during the synthesis of the compound or its metabolic breakdown.

    Hydrolysis: This reaction could be involved in the metabolic degradation of the compound.

Common reagents and conditions used in these reactions would include standard laboratory chemicals and conditions suitable for pharmaceutical synthesis and metabolic studies. The major products formed from these reactions would be the metabolites of this compound, which are studied to understand its pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Imarikiren hydrochloride is compared with other direct renin inhibitors and RAAS inhibitors, such as aliskiren and angiotensin-converting enzyme (ACE) inhibitors . Similar compounds include:

    Aliskiren: Another direct renin inhibitor used for hypertension.

    ACE Inhibitors: Such as enalapril and lisinopril, which inhibit the conversion of angiotensin I to angiotensin II.

    Angiotensin Receptor Blockers (ARBs): Such as losartan and valsartan, which block the effects of angiotensin II.

This compound is unique due to its long-acting nature and excellent pharmacokinetic profile, making it a promising candidate for treating various cardiovascular and renal diseases .

Properties

IUPAC Name

1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N5O4.ClH/c1-20(2)19-32(22-16-21(17-28-18-22)26(33)30-11-14-36-15-12-30)27(34)25-29-23-8-4-5-9-24(23)31(25)10-6-7-13-35-3;/h4-5,8-9,20-22,28H,6-7,10-19H2,1-3H3;1H/t21-,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXOYQIZZIWCHH-NSLUPJTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CC(CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN([C@H]1C[C@H](CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202269-24-6
Record name TAK-272
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202269246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMARIKIREN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NE31CW68S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-(4-Methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholin-4-ylcarbonyl)piperidin-3-yl]-1H-benzimidazole-2-carboxamide (24.4 g) was dissolved in ethyl acetate (225 ml), and the mixture was heated to 45-55° C. 4M Hydrogen chloride-ethyl acetate (12.8 ml) was added dropwise, and the precipitate was dissolved at the same temperature. After confirmation of dissolution, heptane (75 ml) was added dropwise, and the mixture was cooled to 25-35° C. The seed crystal (45 mg) was added and the mixture was stirred for 30 min. The mixture was heated to 50-55° C., and heptane (150 ml) was added dropwise. The mixture was stirred at the same temperature for 1 hr, gradually cooled to 0-5° C., and stirred at the same temperature for 1 hr. The precipitated crystals were collected by filtration, washed with ethyl acetate-heptane (90 ml), and dried under reduced pressure at 40-50° C. to give the object product (15.3 g).
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crystal
Quantity
45 mg
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

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